(4-Methyloxan-4-yl)methanamine

Overview

Description

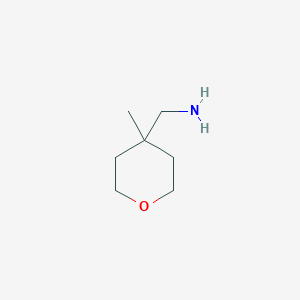

(4-Methyloxan-4-yl)methanamine (CAS: Not explicitly listed in evidence; see synonyms in and ) is a bicyclic amine featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position and a methanamine moiety attached to the same carbon. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, as evidenced by its inclusion in catalogs from PharmaBlock Sciences and CymitQuimica .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyloxan-4-yl)methanamine typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of 4-hydroxybutanal.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (4-Methyloxan-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions

Major Products:

Oxidation: Corresponding oxides or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a methanamine group attached to a 4-methyloxane ring. Its structure allows for significant reactivity and interaction with biological systems, making it a valuable candidate for research and development.

Scientific Research Applications

-

Drug Development

- Protein Kinase Modulation : Research has indicated that (4-methyloxan-4-yl)methanamine can serve as a modulator for protein kinases, which are crucial in various signaling pathways. This property positions the compound as a potential lead in developing therapeutic agents targeting diseases related to dysregulated kinase activity .

- Cell Proliferation Inhibition : The compound has been investigated for its ability to inhibit cell proliferation, making it relevant in cancer research. Studies show that derivatives of this compound can be conjugated with antibodies to create targeted therapies for cancers such as Hodgkin's disease and lymphoblastic leukemia .

-

Biological Research

- Enzyme Interaction Studies : The amine group in this compound allows it to interact with thiol-containing enzymes and proteins, facilitating studies on enzyme mechanisms and functions. This interaction can help elucidate the roles of specific enzymes in metabolic pathways.

- Oxidative Stress Research : Given its potential to modulate redox states within cells, this compound is being explored for its effects on oxidative stress-related conditions. Its ability to influence cellular signaling pathways makes it a candidate for studying diseases associated with oxidative damage.

Industrial Applications

-

Chemical Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex chemical structures. Its unique properties enable the synthesis of diverse chemical libraries, which are essential for drug discovery and material science.

-

Material Science

- Polymer Production : The compound's reactivity makes it suitable for use in producing specialty chemicals and polymers. Its stability under various conditions allows it to be incorporated into coatings and other materials that require specific chemical properties.

Case Studies

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Alkyl Substituents

(4-Ethyloxan-4-yl)methanamine

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Applications : Used in medicinal chemistry for lead optimization .

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

- Molecular Formula : C₁₂H₁₆N₂O₂

- Molecular Weight : 236.27 g/mol

- Key Differences : Incorporation of a methoxypyridinyl group introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets.

- Applications : Explored in kinase inhibitor development .

Heterocyclic Methanamine Derivatives

(2-(4-Methylphenyl)-1,3-thiazol-4-yl)methanamine

- Molecular Formula : C₁₁H₁₂N₂S

- Molecular Weight : 204.29 g/mol

- Key Differences : The thiazole ring introduces sulfur, which may improve metabolic stability or metal-binding properties compared to the oxane ring.

- Applications : Investigated in antimicrobial and anticancer agents .

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

- Molecular Formula : C₁₀H₉ClN₂O

- Molecular Weight : 208.65 g/mol

- Key Differences : The oxazole ring and chlorine substituent enhance electron-withdrawing effects, influencing reactivity and bioavailability.

- Applications : Intermediate in agrochemical synthesis .

Aromatic and Conjugated Systems

(4-(Thiophen-2-yl)phenyl)methanamine

- Molecular Formula : C₁₁H₁₁NS

- Molecular Weight : 189.28 g/mol

- Key Differences : The thiophene-phenyl conjugation system enables π-π stacking interactions, useful in optoelectronic materials .

[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

- Molecular Formula : C₁₃H₁₁N₃O

- Molecular Weight : 225.25 g/mol

Biological Activity

(4-Methyloxan-4-yl)methanamine, also known as (4-methyltetrahydro-2H-pyran-4-yl)methanamine, is a compound with the molecular formula C7H15NO. It features a tetrahydropyran ring with a methyl group and an amine group at the fourth position. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's chemical properties allow it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of active metabolites that may exert biological effects. The amine group in this compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and potentially modulating various biological pathways .

| Property | Value |

|---|---|

| CAS Number | 65626-24-6 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Purity | 95% |

| Structure | Structure |

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Antiviral Activity : It has shown potential in inhibiting viral replication in vitro, suggesting its utility in developing antiviral therapies.

- Enzyme Modulation : The compound may influence enzyme activity through its interactions with specific molecular targets, potentially affecting metabolic pathways related to oxidative stress and inflammation.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

In Vitro Studies on Antiviral Effects

In vitro experiments have shown that this compound can inhibit the replication of certain viruses, such as influenza and herpes simplex virus. The compound was effective at concentrations ranging from 25 to 100 µg/mL, with minimal cytotoxicity observed in cell cultures.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | Hydroxyl group | Limited biological activity |

| (4-Methyltetrahydro-2H-pyran-4-yl)methylamine | Methylamine group | Moderate activity against certain pathogens |

| (4-Methyloxan-4-yl)thiol | Thiol group | Stronger interactions with proteins |

Q & A

Q. What are the established methods for synthesizing (4-Methyloxan-4-yl)methanamine and its derivatives?

Basic Research Focus

The synthesis of This compound typically involves multi-step organic reactions, leveraging oxane-ring functionalization and amine-group incorporation. Common approaches include:

- Reductive Amination : Reaction of oxane-containing aldehydes with ammonia or substituted amines under hydrogenation conditions. Catalysts like palladium or Raney nickel are often employed .

- Nucleophilic Substitution : Halogenated oxane intermediates (e.g., bromo- or chloro-derivatives) react with methylamine or its precursors in polar aprotic solvents (e.g., DMF, THF) .

- Hydrochloride Salt Formation : To enhance stability, the free base is often treated with HCl gas in anhydrous ether, yielding the hydrochloride salt .

Key Optimization Parameters :

- Temperature control (0–80°C) to prevent side reactions.

- Purification via column chromatography or recrystallization for >95% purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Basic Research Focus

Structural validation requires a combination of analytical methods:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on the oxane ring appear as singlets (δ 1.2–1.5 ppm), while the methanamine proton resonates near δ 2.8–3.2 ppm .

- ¹³C NMR : The oxane ring carbons are observed at δ 60–80 ppm, with the methyl group at δ 20–25 ppm .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 157 for the free base) and fragmentation patterns validate the backbone .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Q. What are the key physicochemical properties of this compound that influence its stability in experimental conditions?

Basic Research Focus

Critical properties include:

| Property | Value/Range | Impact on Stability |

|---|---|---|

| Solubility | 10–20 mg/mL in water (HCl salt) | Hydrophilicity aids bioavailability but may require buffering for pH-sensitive assays . |

| pKa | ~9.5 (amine group) | Protonation state affects reactivity in aqueous media . |

| Melting Point | 120–140°C (HCl salt) | Thermal stability during storage and handling . |

Advanced Consideration : Oxidative degradation under light exposure necessitates storage in amber vials at –20°C .

Q. How do steric and electronic effects of substituents on the oxane ring influence the reactivity of this compound derivatives in nucleophilic reactions?

Advanced Research Focus

Substituents alter reaction pathways:

- Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the oxane ring, enhancing reactivity in SN2 reactions (e.g., with thiols or amines) .

- Steric Hindrance (e.g., -CH₃) : Reduces reaction rates at the 4-position but stabilizes intermediates in ring-opening reactions .

Methodological Strategy :

- Use Hammett constants (σ) to predict electronic effects.

- Compare kinetic data (e.g., k values) for substituted analogs to quantify steric impacts .

Q. What strategies are effective in resolving contradictory biological activity data for this compound analogs across different assay systems?

Advanced Research Focus

Discrepancies often arise from assay-specific variables:

- Cell Permeability Differences : LogP values >2 may enhance membrane penetration in cell-based assays but reduce solubility in biochemical assays .

- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can reveal species-specific degradation pathways .

Resolution Workflow :

Validate target engagement using SPR or ITC.

Cross-test analogs in orthogonal assays (e.g., enzymatic vs. cell-based).

Apply cheminformatics tools (e.g., molecular dynamics) to model assay-specific interactions .

Q. How can computational modeling predict the binding interactions of this compound derivatives with biological targets?

Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses with targets like GPCRs or enzymes. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the oxane ring .

- QSAR Models : Corrogate substituent effects (e.g., -OCH₃, -F) with IC₅₀ values to prioritize synthetic targets .

- MD Simulations : Assess binding stability over 100-ns trajectories to filter false positives .

Validation : Cross-reference computational hits with experimental SAR data from patent literature .

Properties

IUPAC Name |

(4-methyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECGNYKJRNVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709472 | |

| Record name | 1-(4-Methyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-24-6 | |

| Record name | Tetrahydro-4-methyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65626-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.